N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Thiophene Attachment: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Benzamide Formation: The final step involves the formation of the benzamide linkage, typically through an amidation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological systems and potential pharmacological effects.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. The azepane ring and thiophene moiety may interact with enzymes or receptors, modulating their activity. The benzamide core can also play a role in binding to proteins or other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler compound with a thiophene ring and an ethylamine group.
2-(azepan-1-yl)ethyl methacrylate: Contains an azepane ring and a methacrylate group.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H30N2O2S |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-propoxybenzamide |
InChI |
InChI=1S/C22H30N2O2S/c1-2-15-26-20-11-6-5-10-18(20)22(25)23-17-19(21-12-9-16-27-21)24-13-7-3-4-8-14-24/h5-6,9-12,16,19H,2-4,7-8,13-15,17H2,1H3,(H,23,25) |
InChI Key |
MBMBJOUFZLAVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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